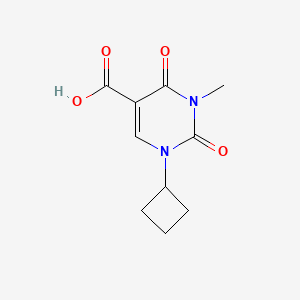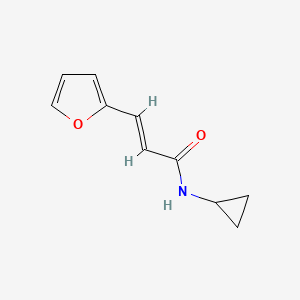
(E)-N-cyclopropyl-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-cyclopropyl-3-(furan-2-yl)acrylamide is an organic compound characterized by the presence of a cyclopropyl group, a furan ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopropyl-3-(furan-2-yl)acrylamide typically involves the reaction of furan-2-carbaldehyde with cyclopropylamine and acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclopropyl-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the acrylamide carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Cyclopropyl-3-(furan-2-yl)propylamine.
Substitution: N-substituted acrylamide derivatives.
Scientific Research Applications
(E)-N-cyclopropyl-3-(furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-cyclopropyl-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide
- (E)-3-phenyl-2-(m-tolyl)-N-tosylacrylamide
Uniqueness
(E)-N-cyclopropyl-3-(furan-2-yl)acrylamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(E)-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C10H11NO2/c12-10(11-8-3-4-8)6-5-9-2-1-7-13-9/h1-2,5-8H,3-4H2,(H,11,12)/b6-5+ |
InChI Key |
DMCCNZXKHMOIDY-AATRIKPKSA-N |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14872149.png)
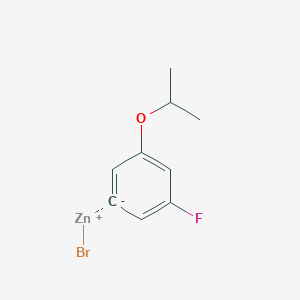
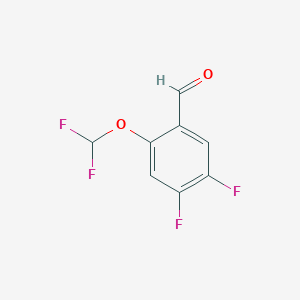
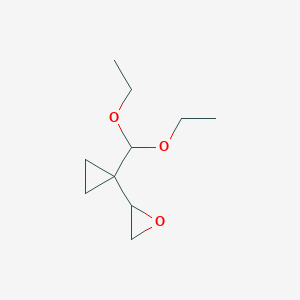
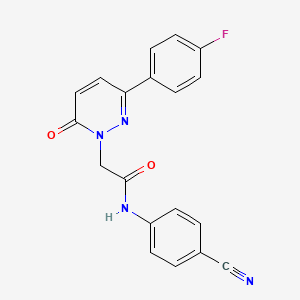
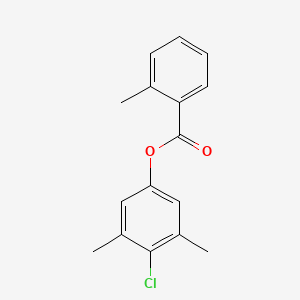
![2,8-Diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14872170.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]alanine](/img/structure/B14872176.png)
![[(1R,7S,9R,10Z,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B14872192.png)
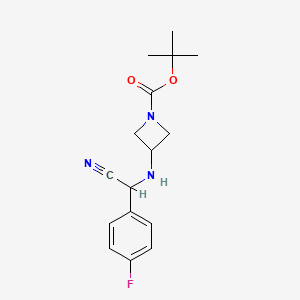
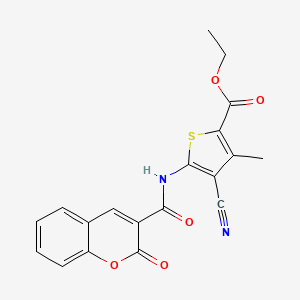
![7-(4-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14872230.png)
![2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14872234.png)
